3,4-dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide
Beschreibung
This compound features a benzamide core substituted with 3,4-dimethoxy groups, linked via an amide bond to a phenyl ring integrated into a 1,3,4-oxadiazole heterocycle. The oxadiazole’s 5-position is functionalized with a prop-2-en-1-ylsulfanyl (allylthio) group. This structure combines electron-donating methoxy groups with a sulfur-containing oxadiazole, a motif known for enhancing bioactivity and metabolic stability in medicinal chemistry .
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[2-(5-prop-2-enylsulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-4-11-28-20-23-22-19(27-20)14-7-5-6-8-15(14)21-18(24)13-9-10-16(25-2)17(12-13)26-3/h4-10,12H,1,11H2,2-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIZWNDHSUBAXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=NN=C(O3)SCC=C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
3,4-Dimethoxy-N-{2-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}benzamide (CAS Number: 923113-05-7) is a novel compound that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 397.4 g/mol. The presence of the oxadiazole ring and the sulfur-containing side chain are significant for its biological activities.
Antimicrobial Activity
Research indicates that derivatives of 1,3,4-oxadiazole exhibit substantial antimicrobial properties. A study by Dhumal et al. (2016) highlighted that compounds containing the oxadiazole ring demonstrated effective antibacterial activity against various strains including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium bovis .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | MRSA | 8 µg/mL |
| Compound B | E. coli | 16 µg/mL |
| Compound C | M. bovis | 32 µg/mL |
The mechanism of action is thought to involve interference with biofilm formation and disruption of bacterial cell wall synthesis .
Cytotoxicity Studies
Cytotoxicity assays conducted on normal L929 cell lines have shown varying degrees of toxicity among different oxadiazole derivatives. For instance, certain derivatives exhibited low cytotoxicity at concentrations up to 200 µM, indicating a favorable safety profile for potential therapeutic use .
Table 2: Cytotoxicity Results for Selected Compounds
| Compound | Concentration (µM) | Cell Viability (%) |
|---|---|---|
| Compound A | 100 | 95 |
| Compound B | 200 | 80 |
| Compound C | 50 | 110 |
These results suggest that while some compounds may induce cytotoxic effects, others can enhance cell viability, making them candidates for further investigation in cancer therapy.
Case Studies
A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where researchers focused on their antimicrobial and anticancer properties. The study found that the introduction of substituents at specific positions on the oxadiazole ring significantly enhanced both antibacterial activity and selectivity against cancer cell lines .
Mechanistic Insights
The biological activity attributed to this compound may be linked to its ability to inhibit specific enzymes involved in bacterial metabolism and cell wall synthesis. Molecular docking studies suggest that the compound binds effectively to the active sites of these enzymes, disrupting their function and leading to bactericidal effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent Variations on the Oxadiazole Ring
Compound A (CAS 695172-68-0): 3,4-Dimethoxy-N-[4-(5-sulfanyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide () shares the 3,4-dimethoxybenzamide and oxadiazole-phenyl backbone but replaces the allylthio group with a sulfhydryl (-SH) substituent. nucleophilic thiol activity) .
Compound B (CAS 533870-51-8):
N-[5-(3,5-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide () introduces a 3,5-dimethoxyphenyl group on the oxadiazole and a sulfamoyl group on the benzamide. The sulfamoyl moiety enhances polarity and hydrogen-bonding capacity, which may improve solubility but reduce membrane permeability compared to the allylthio group .
Physicochemical Properties
The allylthio group in the target compound balances lipophilicity and reactivity, offering advantages in bioavailability compared to Compound A’s -SH group (prone to oxidation) and Compound B’s polar sulfamoyl group .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
